ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a hydrazinylidene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl cyanoacetate with 3,4-dichlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is heated to reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
- Ethyl (2Z)-2-cyano-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Uniqueness
Ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is unique due to the presence of both cyano and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H9Cl2N3O2 |
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Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10(6-14)16-15-7-3-4-8(12)9(13)5-7/h3-5,15H,2H2,1H3/b16-10- |
InChI Key |
WMSCINGRVJZMPS-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)Cl)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
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